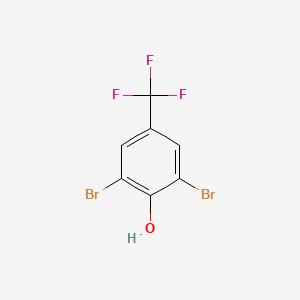

2,6-Dibromo-4-trifluoromethylphenol

Description

Contextualization within Halogenated Phenols Research

Halogenated phenols are a class of compounds that have been the subject of extensive research due to their presence as environmental pollutants and their utility as chemical intermediates. rsc.orgnih.gov These compounds can be formed through industrial processes and during water treatment, such as the chlorination of potable water. oup.com Research has focused on their detection in the environment, with studies identifying various chlorinated and brominated phenols in raw and treated water samples across different seasons. oup.com

The toxicity and persistence of halogenated phenols are significant concerns, prompting investigations into their degradation. rsc.orgnih.gov For instance, some poly-halogenated phenols, like pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP), are known for their high toxicity. nih.gov Studies have explored methods to detoxify these pollutants, such as using enzyme-catalyzed copolymerization or photocatalytic processes to reduce their halogen content. nih.govcapes.gov.br The strategic placement of halogens on a phenolic compound can enhance its antimicrobial and antibiofilm activities, as seen with 2,4,6-triiodophenol, suggesting that halogenation can be a tool to modulate biological activity while potentially alleviating toxicity. nih.gov

Significance of Trifluoromethylation in Organic Chemistry

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a critical strategy in modern organic and medicinal chemistry. bohrium.comscilit.com This group imparts unique properties to the parent molecule due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org The –CF₃ group is a strong electron-withdrawing substituent and is known for its high metabolic stability, stemming from the strength of the carbon-fluorine bond. mdpi.com

In drug design, trifluoromethylation is employed to enhance a compound's efficacy and physicochemical profile. bohrium.comscilit.com Key benefits of including a –CF₃ group include:

Enhanced Metabolic Stability : Replacing hydrogen atoms with fluorine can block metabolic hotspots, increasing the half-life of a drug. mdpi.com

Increased Lipophilicity : The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.comnih.gov

Modulated Acidity/Basicity : As a powerful electron-withdrawing group, it can significantly increase the acidity of nearby functional groups, such as the hydroxyl group in phenols, or lower the basicity of amines. wikipedia.org

Improved Binding Affinity : The group can enhance interactions with biological targets through electrostatic and hydrogen bonding. mdpi.com

The trifluoromethyl group is often used as a bioisostere for chlorine or methyl groups to fine-tune a molecule's steric and electronic properties for optimal therapeutic potential. wikipedia.orgnih.gov

Historical Development of Synthetic Methodologies for Similar Polyhalogenated Arenes

The synthesis of polyhalogenated arenes, including halogenated phenols, has evolved over time, with various methods being developed to achieve specific substitution patterns. The direct halogenation of aromatic compounds is a fundamental method. For instance, the bromination of phenol (B47542) using reagents like N-Bromosuccinimide can yield di- or tri-substituted products such as 2,6-Dibromophenol (B46663) and 2,4,6-Tribromophenol. chemicalbook.comwikipedia.org

The preparation of haloarenes can be achieved through several established routes, as outlined in foundational organic chemistry principles. ncert.nic.inshaalaa.com These methods include:

Electrophilic Halogenation : Direct reaction of an aromatic ring with halogens (like Br₂ or Cl₂) in the presence of a Lewis acid catalyst. For activated rings like phenol, a catalyst may not be necessary.

Sandmeyer Reaction : A versatile method for introducing halogens onto an aromatic ring starting from an aniline (B41778) derivative, which is converted to a diazonium salt and then treated with a copper(I) halide.

The introduction of a trifluoromethyl group historically presented challenges, but several methods have become standard. wikipedia.org The Swarts reaction, which uses antimony halides, can convert trihalomethyl groups to trifluoromethyl groups. wikipedia.org More modern methods involve the use of trifluoromethylating agents like Ruppert's reagent for carbonyl compounds or the reaction of aryl iodides with trifluoromethyl copper. wikipedia.org The synthesis of a molecule like 2,6-Dibromo-4-trifluoromethylphenol would likely involve a multi-step process, potentially starting with a trifluoromethyl-substituted precursor that is subsequently brominated, or by introducing the trifluoromethyl group onto a pre-existing dibromophenol structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-Tribromophenol |

| 2,4,6-triiodophenol |

| 2,6-Dibromo-4-methylphenol |

| 2,6-Dibromo-4-nitrophenol (B181593) |

| This compound |

| 2,6-Dibromophenol |

| Antimony trifluoride |

| Antimony pentachloride |

| Aryl iodide |

| Bromine |

| Chlorine |

| N-Bromosuccinimide |

| Pentabromophenol |

| Pentachlorophenol |

| Phenol |

| Ruppert's reagent |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMNQLAXBXXIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 4 Trifluoromethylphenol

Classical Synthetic Routes

The traditional synthesis of 2,6-dibromo-4-trifluoromethylphenol is primarily achieved through two strategic approaches: the bromination of a trifluoromethylphenol precursor or the trifluoromethylation of a dibrominated phenol (B47542).

Electrophilic Bromination Strategies on Trifluoromethylphenols

The most direct and common classical route involves the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. In this strategy, the starting material, 4-(trifluoromethyl)phenol, is treated with a brominating agent. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the trifluoromethyl (-CF3) group is a deactivating, meta-directing group. Due to the powerful activating effect of the hydroxyl group, electrophilic attack by bromine is directed to the positions ortho to the -OH group, which are positions 2 and 6.

Because the phenol ring is highly activated, these bromination reactions can be difficult to control, often leading to di- and tri-bromo products readily. libretexts.org Common brominating agents such as bromine water (Br2 in H2O) or N-Bromosuccinimide (NBS) are frequently employed. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane (B109758). For instance, the bromination of p-substituted phenols in glacial acetic acid is a well-established method that proceeds with high efficiency. youtube.com The high reactivity of the phenol substrate means that a Lewis acid catalyst, often required for the bromination of less activated aromatic rings, is not necessary. youtube.com

The general mechanism involves the polarization of the bromine molecule by the solvent or an additive, generating an electrophilic bromine species (Br+). The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated phenol. Given the starting material, this process occurs twice to yield the final this compound.

Trifluoromethylation Approaches of Brominated Phenolic Precursors

An alternative classical strategy involves introducing the trifluoromethyl group onto a pre-existing 2,6-dibromophenol (B46663) ring. This approach is generally more complex than electrophilic bromination. The direct introduction of a -CF3 group onto an aromatic ring requires specialized reagents capable of acting as either nucleophilic or electrophilic "CF3" sources.

For a nucleophilic approach, the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is one of the most widely used reagents for delivering a trifluoromethyl anion (CF3-) equivalent. google.comsigmaaldrich.comwikipedia.org However, this method is typically used for the trifluoromethylation of carbonyl compounds or in metal-catalyzed cross-coupling reactions with aryl halides, rather than direct C-H trifluoromethylation of a phenol. princeton.edunih.gov

Electrophilic trifluoromethylation ("CF3+" source) presents another possibility. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) or hypervalent iodine compounds (e.g., Togni's reagents) are designed for this purpose. beilstein-journals.org These powerful electrophiles can react with electron-rich aromatic systems. However, the 2,6-dibromophenol substrate is significantly deactivated by the two electron-withdrawing bromine atoms, making direct electrophilic trifluoromethylation challenging and often requiring harsh conditions or specific catalytic systems. beilstein-journals.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and sustainable.

Green Chemistry Principles in Chemical Synthesis of Halogenated Phenols

The synthesis of halogenated phenols, including this compound, can be assessed and improved using the 12 Principles of Green Chemistry. acs.orgroyalsocietypublishing.org Key principles applicable to this synthesis include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are inherently superior to stoichiometric ones in this regard. acs.org

Use of Safer Solvents and Auxiliaries : Many classical brominations use chlorinated solvents like dichloromethane or excess acetic acid. Green approaches favor the use of safer solvents such as water, methanol (B129727), or ethanol (B145695), or even solvent-free conditions where possible. royalsocietypublishing.orgnih.govjddhs.com

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts can enhance selectivity, allow for milder reaction conditions, and are often recyclable, reducing waste. acs.orgtandfonline.com

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Direct bromination of 4-trifluoromethylphenol aligns with this principle by avoiding the need to protect the hydroxyl group.

A greener approach to bromination might involve the in situ generation of the brominating agent from a bromide salt (e.g., KBr or NaBr) and an oxidant like hydrogen peroxide (H2O2). nih.gov This avoids the direct handling of hazardous elemental bromine and produces water as the primary byproduct, enhancing the safety and environmental profile of the synthesis. nih.gov

Catalytic Methodologies for Selective Functionalization

Catalysis is a cornerstone of modern synthesis, offering pathways to higher selectivity and efficiency under milder conditions. For the synthesis of this compound, catalytic methods primarily focus on the electrophilic bromination step.

One effective strategy involves the use of an acid catalyst with a brominating agent. For example, the mono ortho-bromination of para-substituted phenols has been achieved with high selectivity using N-bromosuccinimide (NBS) in ACS-grade methanol, with para-toluenesulfonic acid (pTsOH) as a catalyst (10 mol%). nih.gov While this study aimed for mono-bromination, the principles can be adapted for di-bromination by adjusting the stoichiometry of NBS. The pTsOH is believed to protonate the NBS, generating a more reactive electrophilic bromine species. nih.gov

Another advanced catalytic system employs a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr3). nih.gov This system generates a highly reactive I(III)-based brominating agent in situ. This method has proven effective for the bromination of a wide range of electron-rich and even some electron-poor phenols under mild conditions. nih.gov

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. For the electrophilic bromination of 4-trifluoromethylphenol, key parameters include the choice of brominating agent, solvent, temperature, and reaction time.

Research on the bromination of analogous p-substituted phenols provides valuable insights. A study on the bromination of various phenols found that optimal reactivity for systems using KBr-KBrO3 or NBS was achieved in acidic media (pH 3-4). chemrxiv.orgchemrxiv.orgresearchgate.net The choice of solvent is also critical; polar protic solvents like methanol can dramatically accelerate the rate of NBS-mediated bromination compared to less polar solvents like acetonitrile. nih.gov

To achieve high yields of the di-brominated product, a molar excess of the brominating agent is typically required. The method of addition can also influence the outcome. For highly reactive substrates, the slow or portion-wise addition of the brominating agent can help control the reaction and prevent over-bromination or side reactions. nih.gov The table below summarizes optimization data for the selective bromination of p-cresol, a close structural analog to 4-trifluoromethylphenol, highlighting the impact of controlled reagent addition.

| Entry | Starting Material | Brominating Agent (equiv.) | Catalyst (mol%) | Solvent | Addition Method | Product Ratio (Substrate:Mono:Di) | Isolated Yield (Mono-bromo) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | p-Cresol | NBS (1.0) | p-TsOH (10) | Methanol | Single Portion | 6:87:7 | - | nih.gov |

| 2 | p-Cresol | NBS (1.0) | p-TsOH (10) | Methanol | Slow Addition (20 min) | 3:94:3 | 92% | nih.gov |

This data demonstrates that controlling the concentration of the electrophile via slow addition significantly improves the selectivity for the desired product, a principle directly applicable to optimizing the synthesis of this compound. nih.gov

Isotope-Labeled Analogs for Mechanistic Investigations

The introduction of isotopic labels, such as deuterium (B1214612) or carbon-13, into the structure of this compound would provide a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. For instance, deuterium-labeled compounds can be used to probe kinetic isotope effects, which can reveal the rate-determining step of a reaction. Carbon-13 labeled analogs are invaluable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow the transformation of the carbon skeleton.

While specific synthetic preparations for labeled this compound are not detailed, the availability of labeled precursors for similar phenolic compounds suggests potential synthetic strategies. For example, isotopically labeled 2,6-dibromophenol, with either deuterium or carbon-13, is commercially available. medchemexpress.comisotope.com This indicates that methodologies for the isotopic labeling of dibromophenols exist.

A plausible, though not explicitly documented, approach for the synthesis of labeled this compound could involve the bromination of an isotopically labeled 4-trifluoromethylphenol precursor. The synthesis of 4-trifluoromethylphenol itself can be achieved through various methods, including the reaction of 4-trifluoromethylchlorobenzene with a benzyl (B1604629) oxide followed by hydrogenolysis. epo.org To introduce an isotopic label, one could envision utilizing a labeled starting material in this synthetic sequence.

The table below outlines hypothetical data for potential isotopically labeled analogs of this compound, based on the known molecular weight of the unlabeled compound and the masses of the stable isotopes.

| Compound Name | Isotopic Label | Molecular Weight ( g/mol ) |

| This compound | Unlabeled | 337.93 |

| This compound-d₁ | Deuterium (¹H replaced by ²H) | 338.94 |

| This compound-¹³C₁ | Carbon-13 (¹²C replaced by ¹³C) | 338.93 |

| This compound-¹³C₆ | Carbon-13 (all 6 aromatic ¹²C replaced by ¹³C) | 343.95 |

Note: The molecular weights are calculated based on the most common isotopes and are for illustrative purposes.

Mechanistic investigations that could benefit from such labeled compounds include studying its environmental degradation pathways, its metabolism in biological systems, or its role in chemical reactions where it might act as a reactant or catalyst. The distinct mass spectrometric fragmentation patterns and NMR signals of the labeled analogs would allow for unambiguous tracking and quantification.

Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Trifluoromethylphenol

The reactivity of 2,6-dibromo-4-trifluoromethylphenol is dictated by the electronic properties of its substituents: the hydroxyl group (-OH), two bromine atoms (-Br), and a trifluoromethyl group (-CF3). The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atoms are deactivating through their inductive effect but are also ortho-, para-directing due to their ability to donate electron density via resonance. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect and directs electrophiles to the meta position. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions

Further functionalization of the aromatic nucleus of this compound through electrophilic aromatic substitution is challenging due to the steric hindrance and the deactivating effects of the bromine and trifluoromethyl substituents. The positions ortho to the hydroxyl group are already occupied by bulky bromine atoms, and the position para to the hydroxyl group is substituted with the strongly deactivating trifluoromethyl group.

The remaining unsubstituted positions on the aromatic ring (meta to the hydroxyl group) are electronically deactivated by both the bromine atoms and the trifluoromethyl group. However, under forcing conditions, electrophilic substitution might be possible. The table below summarizes the expected reactivity towards common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Product(s) | Remarks |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-dibromo-4-trifluoromethylphenol | The reaction is expected to be slow due to the deactivated nature of the ring. The nitro group would likely substitute at the position meta to the hydroxyl group. |

| Halogenation | Br₂/FeBr₃ | No reaction expected | The ring is already heavily brominated and deactivated, making further halogenation unlikely under standard conditions. |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | Sulfonation is a reversible reaction and can sometimes be achieved on highly deactivated rings under harsh conditions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No reaction expected | The strong deactivating effect of the trifluoromethyl group and the presence of the phenolic hydroxyl group (which can coordinate with the Lewis acid catalyst) prevent Friedel-Crafts reactions. youtube.com |

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the competing directing effects of the substituents.

Hydroxyl Group (-OH): Strongly activating and ortho, para-directing. libretexts.org

Bromine Atoms (-Br): Deactivating via induction but ortho, para-directing via resonance. libretexts.org

Trifluoromethyl Group (-CF₃): Strongly deactivating and meta-directing. libretexts.org

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

The synthesis of ethers and esters from this compound can be achieved through O-alkylation and O-acylation, respectively. These reactions typically proceed via the formation of a more nucleophilic phenoxide intermediate by treating the phenol (B47542) with a base.

O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ → Ar-O-R + X⁻ (where Ar = 2,6-dibromo-4-trifluoromethylphenyl and R-X is an alkyl halide)

O-Acylation: The esterification of the phenol can be achieved by reacting it with an acyl halide or an acid anhydride (B1165640) in the presence of a base.

Reaction Scheme: Ar-OH + RCOCl → Ar-O-COR + HCl (in the presence of a base like pyridine)

The table below provides examples of expected O-alkylation and O-acylation products.

| Reaction Type | Reagent | Product |

| O-Alkylation | Methyl iodide (CH₃I) | 2,6-Dibromo-1-methoxy-4-(trifluoromethyl)benzene |

| O-Alkylation | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 1-(Benzyloxy)-2,6-dibromo-4-(trifluoromethyl)benzene |

| O-Acylation | Acetyl chloride (CH₃COCl) | (2,6-Dibromo-4-(trifluoromethyl)phenyl) acetate |

| O-Acylation | Benzoyl chloride (C₆H₅COCl) | (2,6-Dibromo-4-(trifluoromethyl)phenyl) benzoate |

Coordination Chemistry and Ligand Properties

While specific studies on the coordination chemistry of this compound are not extensively documented, phenols, in general, can act as ligands for metal ions. The phenoxide, formed upon deprotonation, can coordinate to a metal center through the oxygen atom. The presence of the electron-withdrawing trifluoromethyl and bromine substituents would increase the acidity of the phenolic proton, facilitating the formation of the phenoxide anion.

The bulky bromine atoms in the ortho positions could provide steric hindrance around a coordinated metal center, potentially influencing the geometry and stability of the resulting complex. Such sterically hindered phenoxide ligands can be valuable in catalysis, for example, in controlling the coordination number and reactivity of the metal center.

Carbon-Bromine Bond Reactivity

The carbon-bromine bonds in this compound are potential sites for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The two bromine atoms are chemically equivalent, which simplifies the outcome of mono-substitution reactions. However, achieving selective mono- versus di-substitution can be a challenge and often depends on the reaction conditions and the stoichiometry of the reagents.

The table below summarizes potential cross-coupling reactions involving the C-Br bonds.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar'B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Heck Coupling | Alkene (e.g., styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | Aryl amine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Aryl alkyne |

These reactions would proceed via the typical catalytic cycles involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of the oxidative addition step.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of two bromine atoms on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov The reactivity of the C-Br bonds can be exploited to introduce a wide range of substituents, leading to complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. libretexts.org For this compound, a stepwise or double coupling is possible, allowing for the synthesis of mono- or di-arylated products. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.govlibretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method would allow for the introduction of vinyl groups at the 2- and/or 6-positions of the phenol. The reaction typically demonstrates high trans selectivity. organic-chemistry.org The development of highly active and stable phosphine-free palladium catalysts has broadened the scope of this reaction. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. With this compound, this reaction can be used to introduce one or two alkynyl substituents. The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org Regioselectivity can be an important consideration in di-halogenated substrates, where the more reactive halide site often reacts first. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | General Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃) | Arylated/Vinylated Phenols |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd/C with a base (e.g., Et₃N) and often a phosphine (B1218219) ligand | Alkenylated Phenols |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N) | Alkynylated Phenols |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process that involves the removal of halogen atoms and their replacement with hydrogen. For this compound, this can lead to the formation of 2-Bromo-4-trifluoromethylphenol, 4-trifluoromethylphenol, or a mixture thereof, depending on the reaction conditions and the reducing agent employed.

This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using chemical reductants. Studies on similar polyhalogenated aromatic compounds have shown that magnetite (Fe₃O₄) can act as a photocatalyst for reductive dehalogenation. mdpi.com For instance, the degradation of 4,4'-isopropylidenebis(2,6-dibromophenol) (TBBPA) can be catalyzed by magnetite under reductive conditions, proceeding through a mechanism involving a photogenerated surface electron. mdpi.com Another pathway involves microbial degradation. While not a purely chemical method, studies on 2,6-dibromo-4-nitrophenol (B181593) have identified bacterial strains capable of utilizing the compound, initiating its breakdown through sequential denitration and debromination catalyzed by enzymes. nih.gov

| Method | Typical Reagents/Conditions | Potential Products |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | 2-Bromo-4-trifluoromethylphenol, 4-Trifluoromethylphenol |

| Chemical Reduction | Zinc dust in acetic acid; Sodium borohydride (B1222165) with a catalyst | Partially or fully dehalogenated phenols |

| Photocatalytic Reduction | UV light, photocatalyst (e.g., Fe₃O₄), electron donor | Debrominated intermediates |

Trifluoromethyl Group Transformations

Stability and Chemical Transformations of the CF₃ Moiety

The trifluoromethyl (CF₃) group is renowned for its high chemical and metabolic stability. nih.gov This robustness is due to the strength of the carbon-fluorine bonds. tcichemicals.com As a result, the CF₃ group in this compound is generally unreactive under standard synthetic conditions, such as those used for the cross-coupling or dehalogenation reactions mentioned previously. tcichemicals.com Its strong electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring, increasing the acidity of the phenolic proton. wikipedia.org

While direct transformation of the CF₃ group is challenging, specialized methods have been developed. These transformations are not typically performed on substrates like this compound but illustrate the possibilities under specific conditions. For example, selective C-F bond functionalization can sometimes be achieved in molecules where a neighboring group can assist the reaction, such as an ortho-hydrosilyl group. tcichemicals.com Another approach involves the C-F bond etherification of trifluoromethylalkenes with phenols, a reaction that generates a difluoromethylene moiety. acs.org However, applying such transformations to the stable benzotrifluoride (B45747) unit of this compound would require harsh conditions or highly specialized reagents that are not commonly employed.

Kinetic and Mechanistic Elucidation of Reactivity Pathways

Understanding the kinetics and mechanisms of reactions involving this compound provides insight into its reactivity and allows for the optimization of reaction conditions.

For transition metal-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org The oxidative addition of the C-Br bond to the low-valent palladium catalyst is often the rate-determining step. libretexts.org The electronic properties of the substrate play a crucial role; the electron-withdrawing trifluoromethyl group can facilitate this step. However, the steric hindrance from the two ortho-bromine atoms and the adjacent hydroxyl group can also influence the reaction rate. In di-halogenated substrates, the first coupling reaction is typically faster than the second, and regioselectivity can be controlled by modulating reaction conditions.

For reductive dehalogenation , the mechanism can vary significantly with the chosen method. In photocatalytic processes using catalysts like magnetite, the reaction may follow an Eley-Rideal mechanism, where a photogenerated electron on the catalyst surface directly attacks the substrate molecule from the solution. mdpi.com This can lead to the formation of a radical anion intermediate, which then expels a bromide ion. mdpi.com Kinetic studies of similar processes often show pseudo-first-order behavior. mdpi.com In the case of microbial degradation, the kinetics can be described by models such as the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. nih.gov For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8 was found to conform to this model. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Trifluoromethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.govdovepress.comspectrabase.commodgraph.co.ukresearchgate.netualberta.canih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 2,6-Dibromo-4-trifluoromethylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic arrangement and electronic environment.

Comprehensive Chemical Shift and Coupling Constant Analysis (¹H, ¹³C, ¹⁹F NMR)nih.govdovepress.comspectrabase.commodgraph.co.ukresearchgate.netualberta.canih.govresearchgate.netnih.govdocbrown.infodocbrown.infooregonstate.edu

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of two bromine atoms and a trifluoromethyl group on the phenol (B47542) ring significantly influences the chemical shifts of the remaining protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two chemically equivalent aromatic protons (H-3 and H-5) and one hydroxyl proton.

Aromatic Protons (H-3, H-5): These protons are located meta to the hydroxyl group and ortho to the trifluoromethyl group. The strong electron-withdrawing nature of the bromine atoms and the trifluoromethyl group will deshield these protons, causing their signal to appear downfield, likely in the range of 7.5-8.0 ppm. docbrown.info They will appear as a singlet due to their chemical equivalence.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and depends on factors like solvent, concentration, and temperature, typically appearing between 4 and 7 ppm. libretexts.org The signal is often broad and will appear as a singlet. modgraph.co.uklibretexts.org Its position can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The symmetry of the molecule means there will be four distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted based on substituent effects.

C1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be shielded compared to other aromatic carbons bonded to halogens, with a predicted chemical shift around 150-155 ppm. docbrown.info

C2/C6 (C-Br): The carbons bonded to the bromine atoms will be significantly influenced by the halogen's electronegativity and are predicted to resonate in the range of 110-120 ppm. docbrown.info

C3/C5 (C-H): These carbons are adjacent to the highly electronegative CF₃ group and bromine atoms, leading to a downfield shift, likely in the 130-135 ppm region. docbrown.info

C4 (C-CF₃): The carbon attached to the trifluoromethyl group will show a quartet splitting pattern in the proton-coupled spectrum due to coupling with the three fluorine atoms. Its chemical shift is expected around 125-130 ppm.

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a quartet and is typically found in the aromatic region, around 120-125 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

The CF₃ group attached to an aromatic ring typically shows a chemical shift in the range of -60 to -65 ppm relative to a CFCl₃ standard. nih.govdovepress.comspectrabase.com The exact shift is influenced by the electronic effects of the other substituents on the ring. The signal will be a singlet in the absence of coupling to other fluorine nuclei.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | H-3, H-5 | 7.5 - 8.0 | s | N/A |

| ¹H | -OH | 4.0 - 7.0 | s (broad) | N/A |

| ¹³C | C-1 | 150 - 155 | s | N/A |

| ¹³C | C-2, C-6 | 110 - 120 | s | N/A |

| ¹³C | C-3, C-5 | 130 - 135 | s | N/A |

| ¹³C | C-4 | 125 - 130 | q | ¹J(C,F) ≈ 270-290 Hz |

| ¹³C | -CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 270-290 Hz |

| ¹⁹F | -CF₃ | -60 to -65 | s | N/A |

Two-Dimensional NMR for Structural Connectivityiaea.orgslideshare.netelca.orgnih.govrsc.org

While the 1D NMR spectra provide significant information, 2D NMR techniques would be employed to definitively confirm the structural assignments. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks for the aromatic protons, confirming their isolation from each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a clear cross-peak between the singlet at ~7.5-8.0 ppm and the carbon signal at ~130-135 ppm, confirming the C-H connectivity of the C3/C5 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Expected HMBC correlations would include:

The aromatic protons (H-3/H-5) showing correlations to C-1, C-2/C-6, C-4, and the CF₃ carbon.

The hydroxyl proton showing correlations to C-1 and C-2/C-6.

These combined 2D NMR experiments would provide unambiguous evidence for the proposed structure of this compound. nih.gov

Vibrational Spectroscopy (IR and Raman)nih.govnih.govcdnsciencepub.commun.catandfonline.comresearchgate.netconicet.gov.arlongdom.orgmdpi.comresearchgate.net

Characteristic Absorption Bands and Vibrational Mode Assignmentsnih.govcdnsciencepub.commun.caresearchgate.netconicet.gov.arlongdom.orgmdpi.comresearchgate.net

The IR and Raman spectra of this compound will be dominated by vibrations of the hydroxyl group, the substituted benzene (B151609) ring, and the trifluoromethyl group.

O-H Vibrations: A strong, broad absorption band corresponding to the O-H stretching vibration is expected in the IR spectrum, typically between 3200 and 3600 cm⁻¹. libretexts.org The broadness is due to hydrogen bonding. The O-H bending vibration would appear in the 1410-1310 cm⁻¹ region.

C-F Vibrations: The C-F stretching modes of the CF₃ group are very strong in the IR spectrum and typically appear in the 1100-1200 cm⁻¹ region. cdnsciencepub.com

C-Br Vibrations: The C-Br stretching vibrations occur at lower frequencies, generally in the range of 600-500 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations of the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H bending vibrations will also be present.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050 - 3150 | Medium | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| O-H bend | 1310 - 1410 | Medium | Weak |

| C-F asymmetric stretch | ~1170 | Very Strong | Medium |

| C-F symmetric stretch | ~1125 | Very Strong | Medium |

| C-O stretch | 1200 - 1260 | Strong | Weak |

| C-Br stretch | 500 - 600 | Strong | Strong |

Intermolecular Interactions via Spectroscopic Signaturesresearchgate.netnih.govresearchgate.net

The primary intermolecular interaction in this compound is hydrogen bonding involving the phenolic hydroxyl group. researchgate.net This interaction significantly influences the vibrational spectrum. nih.gov

Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding (O-H···O) will occur. This is evidenced in the IR spectrum by the significant broadening of the O-H stretching band and its shift to a lower frequency (e.g., from a sharp band at ~3600 cm⁻¹ for a free OH to a broad band centered around 3400 cm⁻¹). modgraph.co.uklibretexts.org The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonding network. In Raman spectra, the O-H stretch is typically weak, making IR spectroscopy more suitable for studying this interaction.

Mass Spectrometry (MS)fluorine1.rulibretexts.orgdocbrown.infolibretexts.orgyoutube.comresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The molecular formula for this compound is C₇H₃Br₂F₃O.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The calculated monoisotopic mass of the molecular ion [C₇H₃⁷⁹Br₂F₃O]⁺ is approximately 331.84 Da.

Key fragmentation pathways for phenols often involve the loss of stable neutral molecules or radicals. docbrown.infolibretexts.orgyoutube.com For this compound, the following fragmentations are expected:

Loss of a Bromine atom: Cleavage of a C-Br bond would result in a significant fragment ion at [M-Br]⁺. This ion would still contain one bromine atom and thus would show a doublet isotopic pattern.

Loss of CO: A common fragmentation pathway for phenols is the loss of carbon monoxide (CO, 28 Da) after rearrangement, leading to a cyclopentadienyl-type fragment. libretexts.org

Loss of CF₃: The trifluoromethyl group can be lost as a radical (·CF₃, 69 Da), leading to a fragment at [M-CF₃]⁺. fluorine1.ru

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80/82 Da) is also a plausible fragmentation route.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.

For this compound, with a molecular formula of C7H3Br2F3O oakwoodchemical.com, HRMS provides an experimental mass that can be matched to its theoretical (calculated) exact mass. The presence of two bromine atoms creates a distinctive isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic triplet of peaks for the molecular ion [M]+, [M+2]+, and [M+4]+, with relative intensities of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm that their exact mass differences correspond precisely to the mass difference between two 79Br, one 79Br and one 81Br, and two 81Br atoms, respectively. This provides definitive evidence for the presence of two bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₃Br₂F₃O)

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₃⁷⁹Br₂F₃O | 319.8481 | 100.0 |

| C₇H₃⁷⁹Br⁸¹BrF₃O | 321.8461 | 97.7 |

| C₇H₃⁸¹Br₂F₃O | 323.8440 | 23.9 |

This interactive table displays the calculated exact masses for the major isotopic peaks of the molecular ion.

Fragmentation Patterns for Structural Information

Electron Ionization Mass Spectrometry (EI-MS) provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, it is energetically unstable and breaks apart into smaller, characteristic charged fragments libretexts.org.

The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Key fragmentation patterns for this molecule would include:

Loss of a Bromine Atom: A primary fragmentation would be the cleavage of a C-Br bond, resulting in a fragment ion at [M-Br]+. Due to the remaining bromine atom, this fragment would still exhibit a doublet peak (1:1 ratio) corresponding to the 79Br and 81Br isotopes.

Loss of HBr: Elimination of hydrogen bromide is a common pathway for brominated phenols.

Loss of CO: The phenolic structure allows for the loss of a neutral carbon monoxide molecule, a characteristic fragmentation for phenols, leading to a five-membered ring fragment.

Cleavage of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the CF3 group can break, leading to the loss of a ·CF3 radical and the formation of a dibromophenol cation.

The analysis of these fragments allows for the piece-by-piece confirmation of the molecule's structure. For instance, the mass spectrum of the related compound 2,6-dibromo-4-isopropenylphenol is dominated by the loss of a methyl radical, highlighting how the substituent at the 4-position influences fragmentation researchgate.net. Similarly, the fragmentation of 4-trifluoromethylphenol shows a strong molecular ion peak and characteristic losses related to the trifluoromethyl group massbank.eumassbank.eu.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₇H₃Br₂F₃O]⁺ | Molecular Ion (M⁺) | 320 |

| [C₇H₃BrF₃O]⁺ | Loss of a Bromine atom | 241 |

| [C₆H₂BrF₃]⁺ | Loss of HBr and CO | 225 |

| [C₇H₂Br₂F₃]⁺ | Loss of a Hydrogen atom | 319 |

| [C₆H₃Br₂O]⁺ | Loss of a CF₃ radical | 251 |

This interactive table shows the predicted mass-to-charge ratios for the most abundant bromine isotope.

X-ray Crystallography

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional map of electron density, revealing the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

Solid-State Molecular Geometry and Crystal Packing

For this compound, a single-crystal X-ray diffraction analysis would provide detailed insights into its solid-state conformation. The geometry of the central phenol ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic and steric effects of the substituents. The bulky bromine atoms flanking the hydroxyl group may cause some out-of-plane distortion of the O-H bond.

Crystal packing refers to the arrangement of molecules within the crystal lattice. In related dihalophenols, molecules often arrange into specific motifs driven by intermolecular forces. nih.gov For instance, the crystal structure of 2,6-dibromo-4-(2-hydroxyethyl)phenol (B3258308) reveals that molecules are linked via hydrogen bonds to form dimers and polymeric chains. nih.gov It is highly probable that this compound would exhibit similar packing behavior, with molecules organizing into ordered structures stabilized by a network of non-covalent interactions.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The most significant of these is expected to be hydrogen bonding involving the phenolic hydroxyl group. This can lead to the formation of O-H···O hydrogen bonds, creating dimers or chains of molecules. nih.gov

Furthermore, the presence of bromine atoms makes halogen bonding a critical interaction. A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In this structure, potential halogen bonds could include Br···O interactions with the hydroxyl group of a neighboring molecule or Type II Br···Br interactions. nih.govnih.gov These directional interactions play a crucial role in dictating the final supramolecular architecture. Other weaker interactions, such as C-H···π and π-π stacking, may also contribute to the stability of the crystal packing. nih.gov

This interactive table summarizes the key intermolecular forces expected to be present in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information about the conjugated system and the influence of various functional groups.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic benzene ring. The phenol chromophore itself has characteristic absorption bands which are modified by the substituents.

The hydroxyl (-OH) group and the bromine atoms (-Br) are auxochromes, meaning they possess non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Conversely, the trifluoromethyl (-CF3) group is strongly electron-withdrawing, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). The combination of these donating and withdrawing groups on the same ring will influence the HOMO-LUMO gap and thus the precise wavelength of maximum absorption (λmax). For comparison, the UV spectrum of 2,6-di-tert-butylphenol, another substituted phenol, can provide a reference for the general absorption region. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While aromatic compounds are often fluorescent, the presence of two bromine atoms in this compound is expected to significantly quench any fluorescence. This is due to the "heavy-atom effect," where the large bromine atoms promote intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state—which competes effectively with fluorescence emission.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Trifluoromethylphenol |

| 2,6-dibromo-4-isopropenylphenol |

| 2,6-dibromo-4-(2-hydroxyethyl)phenol |

| Dihalophenols |

| 2,6-di-tert-butylphenol |

Computational Chemistry and Theoretical Studies on 2,6 Dibromo 4 Trifluoromethylphenol

Quantum Chemical Calculations of Molecular Geometry and Conformational Space

Quantum chemical calculations offer a powerful lens through which to examine the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. For 2,6-Dibromo-4-trifluoromethylphenol, these studies are fundamental to understanding its stability and reactivity.

Optimized Structures and Energetics

Theoretical calculations are employed to determine the most stable geometric structure of this compound by locating the minimum energy conformation on its potential energy surface. This process involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. The resulting optimized structure represents the most probable conformation of the molecule in the gaseous phase. The energetics of this process provide crucial information about the compound's stability.

Bond Parameters and Molecular Vibrations

Following the geometry optimization, the bond parameters, including bond lengths and angles, are calculated. These parameters provide a detailed picture of the molecular framework. Furthermore, the vibrational frequencies of the molecule are computed. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are instrumental in interpreting experimental infrared and Raman spectra.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Theoretical methods provide a means to probe the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. The spatial distribution of these orbitals helps in identifying the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red-colored regions are typically electron-rich and are susceptible to electrophilic attack, while blue-colored regions are electron-deficient and prone to nucleophilic attack. This analysis provides a comprehensive picture of the charge distribution and helps in predicting the molecule's intermolecular interactions.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The agreement between the predicted and experimental spectra serves as a validation of the computational model and the calculated molecular structure.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of molecules like this compound. These calculations provide insights into the electronic structure and bonding within the molecule.

NMR Chemical Shifts: The calculation of NMR shielding tensors, which are then converted to chemical shifts, is a common application of computational chemistry. For substituted phenols, methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals such as B3LYP, are employed. modgraph.co.ukruc.dk The chemical shifts of the protons and carbon atoms in this compound are influenced by the strong electron-withdrawing effects of the bromine atoms and the trifluoromethyl group.

Theoretical studies on similar substituted phenols have shown that the calculated chemical shifts generally correlate well with experimental data. tandfonline.comacs.org For instance, in a study of various substituted phenols, the root-mean-square deviation (RMSD) between experimental and theoretical ¹H NMR chemical shifts was found to be as low as 0.19 ppm, and for ¹³C NMR, it was around 5.39 ppm. tandfonline.com The accuracy of these predictions is dependent on the level of theory and the basis set used. mdpi.com It is also crucial to consider the solvent environment in these calculations, as intermolecular interactions can significantly affect chemical shifts. nih.gov

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can also be predicted using computational methods. Harmonic vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

A complete vibrational assignment can be achieved by analyzing the potential energy distribution (PED), which describes the contribution of each internal coordinate to a particular normal mode. nih.gov For halogenated phenols, DFT calculations have been successfully used to assign vibrational modes and to understand how substituents alter the frequencies of specific vibrations. nih.gov For example, the O-H stretching frequency is particularly sensitive to the electronic effects of the ring substituents and to hydrogen bonding. researchgate.net

Table 1: Representative Calculated Spectroscopic Data for a Substituted Phenol (B47542)

| Parameter | Calculated Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| H-3, H-5 | 7.8 |

| OH | 5.5 |

| ¹³C NMR Chemical Shift (ppm) | |

| C-1 (C-OH) | 155 |

| C-2, C-6 (C-Br) | 115 |

| C-3, C-5 (C-H) | 130 |

| C-4 (C-CF₃) | 125 |

| CF₃ | 123 (q, ¹JCF ≈ 275 Hz) |

| Selected Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | 3600 |

| C-H Stretch (Aromatic) | 3100 |

| C=C Stretch (Aromatic Ring) | 1600, 1480 |

| C-F Stretch | 1150 |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those involving substituted phenols. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving phenols, such as oxidation or substitution, computational studies can help to distinguish between different possible mechanistic pathways. For example, the reaction of phenols with free radicals can proceed through hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET) mechanisms. acs.org The feasibility of each pathway can be assessed by calculating the activation energies associated with their respective transition states.

In the context of this compound, a key reaction to consider would be dehalogenation or reactions involving the trifluoromethyl group. A recent study on the defluorination of trifluoromethylphenols utilized DFT calculations to propose a reaction mechanism. rsc.org The study suggested that the defluorination proceeds via an E1cb-like mechanism, driven by β-elimination, and that the deprotonation of the phenol is a critical step. rsc.org Similar computational approaches could be applied to investigate the debromination or other reactions of this compound.

Transition state theory is used in conjunction with the calculated potential energy surface to determine reaction rates. The structure of the transition state provides valuable information about the geometry and electronic distribution of the molecule at the peak of the energy barrier, offering insights into the factors that control the reaction rate.

Chemical Applications and Roles of 2,6 Dibromo 4 Trifluoromethylphenol in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic value of a molecule is often determined by its capacity to serve as a "building block"—a stable, functionalized core from which more complex structures can be assembled. oakwoodchemical.com 2,6-Dibromo-4-trifluoromethylphenol is categorized as such a building block, available from various chemical suppliers for research and development purposes. sigmaaldrich.comuc.edu Its utility stems from the presence of multiple, reactive functional groups on a stable aromatic scaffold. The hydroxyl group and the two carbon-bromine bonds offer distinct reaction sites, allowing for sequential and controlled chemical modifications.

An advanced organic building block is a molecule that is itself synthesized from a simpler precursor and is designed to be readily incorporated into a larger, high-value final product, such as a pharmaceutical or an agrochemical. oakwoodchemical.com The structure of this compound is well-suited for this role. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atoms provide reactive handles for constructing more elaborate molecules.

For instance, related structures like 2,6-dibromo-4-trifluoromethoxyaniline, which shares the key 2,6-dibromo substitution pattern, serves as a critical intermediate in the synthesis of the fungicide thifluzamide. This highlights the industrial relevance of this class of compounds as precursors to complex, commercially significant products. The transformation of the phenol (B47542) group into an aniline (B41778), or other functionalities, followed by reactions at the bromine sites, represents a common strategy for creating advanced building blocks from simpler phenols. The resulting poly-functionalized aromatic compounds are valuable synthons for creating libraries of new chemical entities for screening in drug discovery and materials science.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. This strategy allows chemists to access a wide variety of derivatives from a single starting material. This compound is an excellent substrate for FGI, offering at least two types of reactive sites: the phenolic hydroxyl group and the ortho-bromine atoms. The electron-withdrawing nature of the trifluoromethyl group and the bromine atoms acidifies the phenol, influencing its reactivity.

The hydroxyl group can undergo a range of classic reactions, while the bromine atoms are ideal for modern cross-coupling reactions. This dual reactivity allows for the systematic diversification of the original scaffold, enabling the synthesis of a broad array of derivatives with tailored properties.

Table 1: Potential Functional Group Interconversions for this compound

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Phenolic -OH | Etherification (Williamson) | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Ether (-OR) |

| Phenolic -OH | Esterification | Acyl Chloride (RCOCl), Pyridine (B92270) | Ester (-OC(O)R) |

| Phenolic -OH | Conversion to Triflate | Triflic Anhydride (B1165640) (Tf₂O), Base | Triflate (-OTf) |

| Aryl Bromide (-Br) | Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst, Base | Biaryl (C-Ar) |

| Aryl Bromide (-Br) | Sonogashira Coupling | Terminal Alkyne (RC≡CH), Pd/Cu Catalysts, Base | Arylalkyne (-C≡CR) |

| Aryl Bromide (-Br) | Buchwald-Hartwig Amination | Amine (R₂NH), Pd or Cu Catalyst, Base | Arylamine (-NR₂) |

| Aryl Bromide (-Br) | Stille Coupling | Organostannane (R-SnBu₃), Pd Catalyst | Aryl-Alkyl/Aryl (-R) |

| Aryl Bromide (-Br) | Cyanation | Metal Cyanide (e.g., CuCN, Zn(CN)₂), Pd Catalyst | Aryl Nitrile (-CN) |

Applications in Polymer and Materials Chemistry

The unique combination of a reactive hydroxyl group, two ortho-bromine atoms, and a stable trifluoromethyl group makes this compound a candidate for applications in materials science. The bromine and trifluoromethyl substituents are known to enhance properties such as thermal stability and flame retardancy, which are highly desirable in advanced polymers and functional materials.

One of the most significant applications for 2,6-disubstituted phenols is in the synthesis of poly(phenylene oxide) (PPO), a class of high-performance engineering thermoplastics. elsevierpure.comresearchgate.net The commercial synthesis of PPO typically involves the copper-catalyzed oxidative coupling polymerization of 2,6-dimethylphenol. elsevierpure.com This reaction is effective for a variety of phenols that have substituents in the two ortho positions, including alkyl, aryl, and halogen groups. elsevierpure.com

Given this precedent, this compound is a potential monomer for producing novel fluorinated and brominated PPOs. The polymerization would proceed via oxidative coupling, linking the monomeric units through ether bonds at the 1 and 4 positions of the aromatic ring.

Reaction Scheme: Potential Polymerization of this compound n (HO-C₆H₂Br₂-CF₃) + [O] --(Catalyst)--> H-[O-C₆H₂Br₂-CF₃]ₙ-OH

The resulting polymer would be expected to exhibit high thermal stability, inherent flame retardancy (due to the high bromine content), and excellent chemical resistance. The trifluoromethyl group would further enhance its hydrophobicity and potentially modify its solubility and processing characteristics. Such a polymer could be valuable in specialized applications requiring robust materials, such as in electronics, aerospace, and automotive components.

Beyond serving as a primary monomer, this compound and its derivatives can be used to modify the surfaces of materials or be grafted onto existing polymers to impart specific properties. The phenolic hydroxyl group provides a reactive site for covalently attaching the molecule to surfaces or polymer backbones that contain complementary functional groups, such as isocyanates, epoxides, or carboxylic acid derivatives.

This functionalization can be used to alter surface energy, enhance thermal stability, or introduce flame-retardant characteristics to a base material. For example, grafting this molecule onto the surface of a less-resistant polymer could create a protective layer with enhanced durability. Furthermore, if incorporated into a polymer chain as a comonomer, the bromine atoms can serve as sites for post-polymerization modification, allowing for further tuning of the material's properties.

Development of Specialty Chemical Reagents

A specialty reagent is a chemical used to impart a specific structural motif or functional group during a chemical reaction. While not a classical reagent in the sense of an oxidant or reductant, this compound serves as a reagent for introducing the bulky and electronically distinct 2,6-dibromo-4-trifluoromethylphenyl group into a target molecule.

This can be achieved by first converting the phenol into a more reactive intermediate, such as a triflate or a nonaflate, which can then participate in cross-coupling reactions. Alternatively, the phenol can be used to synthesize diaryl ethers via nucleophilic aromatic substitution on an activated aryl halide. The introduction of this specific moiety can be used to influence a molecule's conformation, block specific binding sites, or enhance its stability and lipophilicity in medicinal chemistry and agrochemical research. The steric bulk provided by the two ortho-bromine atoms can be particularly useful for creating sterically hindered environments around a reactive center or for enforcing a specific orientation in a complex molecule.

Precursors for Optoelectronic Materials

While direct applications of this compound in optoelectronic devices are not extensively documented, its structural motifs are found in molecules developed for such purposes. The trifluoromethyl group is known to enhance the performance of organic electronic materials by increasing their electron affinity and oxidative stability. Halogenated aromatic compounds are also key precursors in the synthesis of polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of two bromine atoms on the phenolic ring of this compound allows for its use in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in creating the conjugated systems that are essential for the functionality of optoelectronic materials. For instance, the bromine atoms can be substituted with aryl, vinyl, or alkynyl groups to extend the π-conjugation of the molecule, a key factor in tuning the optical and electronic properties of the resulting material.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Optoelectronic Precursors from this compound

| Reaction Type | Reactant | Catalyst | Potential Product Feature |

| Suzuki Coupling | Arylboronic acid/ester | Palladium complex | Extended aromatic system |

| Stille Coupling | Organostannane | Palladium complex | Carbon-carbon bond formation |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | Introduction of alkyne linker |

| Buchwald-Hartwig Amination | Amine | Palladium complex | Synthesis of triarylamines (hole-transport materials) |

Components in Chemical Sensors

The development of chemical sensors often relies on the design of molecules that can selectively interact with a target analyte, resulting in a measurable signal, such as a change in fluorescence or color. Phenolic compounds are known to be useful in the design of sensors for various species, including metal ions and nitroaromatic compounds, which are components of many explosives.

The structure of this compound makes it a candidate for incorporation into sensor molecules. The phenol group can act as a proton donor or a binding site for metal ions. The electron-withdrawing trifluoromethyl group can enhance the acidity of the phenolic proton, potentially increasing its sensitivity in certain sensor designs. Furthermore, the dibrominated ring can be functionalized to introduce fluorophores or other signaling units. For example, the bromine atoms could be replaced with fluorescent moieties through cross-coupling reactions to create a "turn-on" or "turn-off" fluorescent sensor. The detection of hazardous nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid) often utilizes fluorescent materials, and derivatives of functionalized phenols could be explored for this purpose. nih.gov

Catalysis and Ligand Design

The utility of a molecule in catalysis can be either as a catalyst itself or, more commonly, as a ligand that coordinates to a metal center to form a catalytically active complex.

Components in Catalytic Systems

While this compound itself is not a catalyst, it can be a precursor to components within a catalytic system. For example, halogenated phenols can be used in the synthesis of more complex molecules that may have catalytic activity. The combination of reductive dehalogenation of halogenated phenolic compounds followed by enzymatic catalytic oxidation has been explored for environmental remediation. nih.gov This suggests that the bromine atoms of this compound could be removed in a controlled manner as part of a larger synthetic strategy.

The trifluoromethyl group is known to be a key substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The synthesis of some of these complex molecules requires catalytic processes where precursors containing trifluoromethyl groups are essential.

Ligand Scaffolds for Transition Metal Catalysis

The most significant potential role for this compound in catalysis is as a starting material for the synthesis of ligands for transition metal complexes. The phenol oxygen atom is a potential coordination site for a metal ion. More importantly, the bromine atoms at the 2 and 6 positions provide handles for the introduction of other donor groups, such as phosphines, amines, or N-heterocyclic carbenes, to create multidentate ligands.

For instance, the bromine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to introduce phosphine (B1218219) groups, leading to the formation of phosphine ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, would be influenced by the electron-withdrawing trifluoromethyl group on the phenol backbone. This can be advantageous in catalytic reactions where electron-deficient ligands are required.

Table 2: Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Step | Potential Metal Coordination |

| Diphosphine Ligand | Substitution of Br with -PR₂ groups | Palladium, Rhodium, Iridium |

| Diamine Ligand | Substitution of Br with -NR₂ groups | Ruthenium, Copper |

| Schiff Base Ligand | Condensation with an amine after formylation at the ortho positions (post-debromination) | Cobalt, Nickel, Zinc |

Environmental Transformation Pathways of 2,6 Dibromo 4 Trifluoromethylphenol

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of 2,6-Dibromo-4-trifluoromethylphenol in the environment. The primary mechanisms are photolysis, hydrolysis, and oxidation.

Photolytic Degradation Processes

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. For halogenated phenols, direct photolysis in water typically proceeds through dehalogenation, where the carbon-bromine bonds are cleaved. guidechem.com Studies on 2,6-dibromophenol (B46663) have shown that it can undergo rapid degradation under simulated sunlight, with the rate being influenced by factors such as the initial concentration and the pH of the water. guidechem.com The presence of substances like iron (III) or nitrite (B80452) ions can significantly enhance the rate of this photodegradation. guidechem.com

For trifluoromethylphenols, photolysis can also be a key degradation pathway. Research on 3-trifluoromethyl-4-nitrophenol (TFM) demonstrated its photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.org The efficiency of this process and the yield of TFA are strongly dependent on the pH and the nature of other substituents on the phenol (B47542) ring. acs.org For instance, the photolysis of 4-amino-3-trifluoromethylphenol is significantly faster than that of TFM. acs.org Given these findings, it is probable that this compound undergoes photolytic degradation involving both debromination and potential transformation of the trifluoromethyl group.

Hydrolytic and Oxidative Transformation in Aquatic Systems

Hydrolysis, the reaction with water, is another important abiotic pathway for the transformation of certain organic compounds. While many phenols are relatively stable to hydrolysis under typical environmental conditions, the presence of the trifluoromethyl group can influence this process. Studies on 4-trifluoromethylphenol (4-TFMP) have shown that it can spontaneously hydrolyze in aqueous buffers at physiological pH to form 4-hydroxybenzoic acid. nih.gov This reaction proceeds through a quinone methide intermediate. nih.gov The rate of hydrolysis and fluoride (B91410) release is influenced by the position of the trifluoromethyl group, with the ortho isomer (2-TFMP) showing a slower rate than the para isomer (4-TFMP). nih.govnih.gov Research on 2-trifluoromethylphenol has detailed its hydrolysis to salicylic (B10762653) acid through the consecutive liberation of fluoride anions, a process driven by the hydration of these anions. nih.gov

Oxidative processes in aquatic systems, often mediated by photochemically produced reactive oxygen species, can also contribute to the degradation of halogenated phenols. Advanced oxidation processes have been shown to be effective in degrading these types of compounds. nih.gov The combination of photocatalysis and biocatalysis has also been explored for the treatment of phenolic compounds. mdpi.com

Sorption and Transport Phenomena

The movement and distribution of this compound in the environment are largely controlled by its interaction with solid phases like soil and sediment.

Interactions with Environmental Colloids and Solid Phases

The sorption of organic compounds to soil and sediment is a key process that affects their bioavailability and mobility. For halogenated phenols, sorption is influenced by factors such as the organic carbon content of the solid phase and the pH of the surrounding water, which affects the ionization state of the phenol. The log Kow (octanol-water partition coefficient) is a useful indicator of a compound's tendency to sorb to organic matter. For 2,6-dibromophenol, the estimated log Kow is 3.36, suggesting a moderate potential for bioconcentration in aquatic organisms and sorption to organic materials. nih.gov The soil adsorption coefficient (Koc) for 2,6-dibromophenol is estimated to be 1,600, indicating that it is expected to have low to moderate mobility in soil. nih.gov

The presence of the trifluoromethyl group can also influence sorption behavior. The environmental fate of herbicides like trifluralin, which contains a trifluoromethyl group, is influenced by its interaction with soil particles. kpu.ca

Mobility and Distribution in Aqueous and Terrestrial Systems